N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a sulfamoyl group, a thiophene ring, and a hydroxypropyl chain, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the preparation of 3-hydroxy-3-(thiophen-2-yl)propylamine. This can be achieved through the reaction of thiophene-2-carbaldehyde with nitromethane, followed by reduction to yield the corresponding amine.
Sulfamoylation: The hydroxypropylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Acetylation: Finally, the sulfamoyl intermediate is acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-3-(thiophen-2-yl)propyl derivatives.
Reduction: Conversion to N-(4-(N-(3-amino-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between small molecules and biological macromolecules, providing insights into drug design and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide
- Methyl 4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)benzoate
Uniqueness
Compared to similar compounds, N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the aromatic ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-10-13(18-12(2)19)5-6-16(11)24(21,22)17-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,17,20H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCRRZJQJTYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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